Cas no 1864355-01-0 (4-Thiazolemethanesulfonamide, N,2-dimethyl-)

4-Thiazolemethanesulfonamide, N,2-dimethyl- structure
1864355-01-0 structure
商品名:4-Thiazolemethanesulfonamide, N,2-dimethyl-
CAS番号:1864355-01-0
MF:C6H10N2O2S2
メガワット:206.285798549652
CID:5285926

4-Thiazolemethanesulfonamide, N,2-dimethyl- 化学的及び物理的性質

名前と識別子

    • 4-Thiazolemethanesulfonamide, N,2-dimethyl-
    • インチ: 1S/C6H10N2O2S2/c1-5-8-6(3-11-5)4-12(9,10)7-2/h3,7H,4H2,1-2H3
    • InChIKey: LLJOCMJHZKAJBY-UHFFFAOYSA-N
    • ほほえんだ: S1C=C(CS(NC)(=O)=O)N=C1C

4-Thiazolemethanesulfonamide, N,2-dimethyl- 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-680670-0.5g
N-methyl-1-(2-methyl-1,3-thiazol-4-yl)methanesulfonamide
1864355-01-0
0.5g
$823.0 2023-05-23
Enamine
EN300-680670-2.5g
N-methyl-1-(2-methyl-1,3-thiazol-4-yl)methanesulfonamide
1864355-01-0
2.5g
$1680.0 2023-05-23
Enamine
EN300-680670-10.0g
N-methyl-1-(2-methyl-1,3-thiazol-4-yl)methanesulfonamide
1864355-01-0
10g
$3683.0 2023-05-23
Enamine
EN300-680670-0.25g
N-methyl-1-(2-methyl-1,3-thiazol-4-yl)methanesulfonamide
1864355-01-0
0.25g
$789.0 2023-05-23
Enamine
EN300-680670-5.0g
N-methyl-1-(2-methyl-1,3-thiazol-4-yl)methanesulfonamide
1864355-01-0
5g
$2485.0 2023-05-23
Enamine
EN300-680670-0.1g
N-methyl-1-(2-methyl-1,3-thiazol-4-yl)methanesulfonamide
1864355-01-0
0.1g
$755.0 2023-05-23
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD01066664-1g
N-Methyl-1-(2-methyl-1,3-thiazol-4-yl)methanesulfonamide
1864355-01-0 95%
1g
¥4200.0 2023-03-19
Enamine
EN300-680670-0.05g
N-methyl-1-(2-methyl-1,3-thiazol-4-yl)methanesulfonamide
1864355-01-0
0.05g
$719.0 2023-05-23
Enamine
EN300-680670-1.0g
N-methyl-1-(2-methyl-1,3-thiazol-4-yl)methanesulfonamide
1864355-01-0
1g
$857.0 2023-05-23

4-Thiazolemethanesulfonamide, N,2-dimethyl- 関連文献

4-Thiazolemethanesulfonamide, N,2-dimethyl-に関する追加情報

Recent Advances in the Study of 4-Thiazolemethanesulfonamide, N,2-dimethyl- (CAS: 1864355-01-0)

The compound 4-Thiazolemethanesulfonamide, N,2-dimethyl- (CAS: 1864355-01-0) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its potential therapeutic applications. This heterocyclic sulfonamide derivative has shown promising activity in various biological assays, particularly in the context of enzyme inhibition and antimicrobial activity. Recent studies have focused on elucidating its mechanism of action, optimizing its synthetic pathways, and exploring its pharmacological properties.

One of the key findings in recent literature is the compound's ability to act as a potent inhibitor of carbonic anhydrase isoforms, which are implicated in a range of physiological and pathological processes. Researchers have demonstrated that 4-Thiazolemethanesulfonamide, N,2-dimethyl- exhibits selective inhibition against specific isoforms, making it a potential candidate for the treatment of diseases such as glaucoma, epilepsy, and certain cancers. The compound's unique structural features, including the thiazole ring and sulfonamide group, contribute to its high binding affinity and specificity.

In addition to its enzyme inhibitory properties, recent studies have explored the antimicrobial potential of 4-Thiazolemethanesulfonamide, N,2-dimethyl-. Preliminary results indicate that the compound exhibits broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as some fungal strains. This has led to investigations into its potential use as a novel antimicrobial agent, particularly in the face of rising antibiotic resistance. The compound's mechanism of action appears to involve disruption of microbial cell wall synthesis and interference with essential metabolic pathways.

From a synthetic chemistry perspective, advancements have been made in the efficient production of 4-Thiazolemethanesulfonamide, N,2-dimethyl-. Recent publications describe optimized synthetic routes that improve yield and purity while reducing the use of hazardous reagents. These developments are critical for scaling up production for further preclinical and clinical studies. Additionally, computational modeling studies have provided insights into the compound's structure-activity relationships, aiding in the design of more potent derivatives.

Despite these promising findings, challenges remain in the development of 4-Thiazolemethanesulfonamide, N,2-dimethyl- as a therapeutic agent. Issues such as bioavailability, metabolic stability, and potential off-target effects need to be addressed in future research. Current efforts are focused on structural modifications to enhance these properties while maintaining the compound's efficacy. Collaborative studies between academic institutions and pharmaceutical companies are underway to accelerate the translation of these findings into clinical applications.

In conclusion, 4-Thiazolemethanesulfonamide, N,2-dimethyl- (CAS: 1864355-01-0) represents a promising scaffold for drug development, with demonstrated activity in enzyme inhibition and antimicrobial applications. Continued research into its mechanism of action, synthetic optimization, and pharmacological profiling will be essential to fully realize its therapeutic potential. The compound's versatility and unique structural features make it a valuable subject of study in the ongoing quest for novel bioactive molecules.

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